Amquinate
Description
Amquinate (methyl 7-(diethylamino)-4-hydroxy-6-propyl-3-quinolinecarboxylate) is a synthetic quinoline derivative with antiprotozoal and antifungal properties. Its molecular formula is C₁₈H₂₄N₂O₃, and it is regulated under the FDA Unique Ingredient Identifier 21N28Z70CI . This compound is structurally characterized by a quinoline core substituted with diethylamino, hydroxyl, propyl, and methyl ester groups, as depicted in its SMILES notation: O=C1C2C([NH]CC1C(=O)OC)CC(N(CC)CC)C(CCC)C2 . It is classified under the Harmonized Tariff System (HS 29334910) and has been extensively patented (268 patents) for its therapeutic applications .
Properties
IUPAC Name |
methyl 7-(diethylamino)-4-oxo-6-propyl-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-5-8-12-9-13-15(10-16(12)20(6-2)7-3)19-11-14(17(13)21)18(22)23-4/h9-11H,5-8H2,1-4H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYCTBARPUAEQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1N(CC)CC)NC=C(C2=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169253 | |
| Record name | Amquinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17230-85-2 | |
| Record name | Amquinate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017230852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMQUINATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amquinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMQUINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21N28Z70CI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amquinate typically involves the reaction of quinoline derivatives with specific reagents under controlled conditions. One common method includes the reaction of 4-hydroxyquinoline with ethyl chloroformate in the presence of a base to form the corresponding ester. This ester is then subjected to further reactions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Amquinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Amquinate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other quinoline derivatives.
Biology: Studied for its antiparasitic activity and its effects on cellular processes.
Medicine: Investigated for its potential use in treating parasitic infections and as a lead compound for developing new drugs.
Industry: Utilized in the production of antiparasitic agents and other pharmaceuticals
Mechanism of Action
Amquinate exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase, which is crucial for pyrimidine nucleotide synthesis. This inhibition disrupts DNA synthesis in parasites, leading to their death. The compound targets the mitochondrial respiration of the parasites, making it highly effective against various parasitic infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Amquinate belongs to the quinoline family, which includes compounds like piperaquine, primaquine, and mefloquine, used primarily against protozoal infections such as malaria. Below is a detailed comparison based on molecular docking scores, physicochemical properties, and biological activity (Table 1).
Table 1: Comparative Analysis of this compound and Structurally/Functionally Related Compounds
Key Findings:
Docking Affinity: this compound exhibits moderate docking affinity (-5.41 kcal/mol) compared to primaquine (-5.86 kcal/mol), a potent antimalarial. This suggests primaquine may bind more effectively to target enzymes like Plasmodium M18 aspartyl aminopeptidase .
mefloquine’s 0.5712) .
Structural Nuances: Unlike piperaquine, which has a bis-quinoline structure, this compound’s mono-quinoline scaffold with a methyl ester group may reduce off-target interactions but limit broad-spectrum efficacy .
Functional Analogues:
- Artemotil (beta-arteether) : A sesquiterpene lactone antimalarial with a distinct mechanism (endoperoxide-mediated radical damage). Unlike this compound, artemotil has higher solubility (LogS ≈ 0.8) and targets heme detoxification pathways .
- Lumefantrine : A fluorene derivative used in combination therapies. It has a higher LogP (6.2) than this compound, enhancing lipid accumulation but increasing hepatotoxicity risks .
Critical Considerations
- Structure-Activity Relationship (SAR): While this compound shares a quinoline core with primaquine and amodiaquine, minor substitutions (e.g., diethylamino vs. methoxy groups) drastically alter target specificity and pharmacokinetics .
- Biological Activity vs. For example, this compound and piperaquine share a quinoline backbone but differ 3.5-fold in docking scores against Plasmodium targets .
Biological Activity
Amquinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article provides a comprehensive overview of the biological activity of this compound, highlighting key findings from various studies, including case studies and data tables.
Overview of this compound
This compound, a member of the piperidine alkaloids, has been studied for its diverse biological properties. Its structure allows for various substitutions that can influence its activity against different pathogens. The compound's mechanism of action primarily involves interference with microbial cell functions, making it a candidate for further pharmaceutical development.
Antibacterial Activity
This compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Various studies have reported Minimum Inhibitory Concentration (MIC) values indicating its effectiveness.
Key Findings
- Antibacterial Spectrum :
- Comparison with Standard Antibiotics :
Data Table: Antibacterial Activity of this compound
| Bacterial Strain | MIC (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 0.031 | 20 |
| Escherichia coli | 0.0048 | 24 |
| Bacillus subtilis | 0.0195 | 22 |
| Salmonella typhi | 0.0625 | 21 |
Antifungal Activity
In addition to its antibacterial properties, this compound has also been assessed for antifungal activity.
Key Findings
- Efficacy Against Fungi :
- The compound showed moderate antifungal activity against Candida albicans, with notable MIC values indicating potential therapeutic applications .
- However, it was less effective against certain fungal strains such as Fusarium verticillioides and Penicillium digitatum, highlighting the need for further structural modifications to enhance efficacy .
Data Table: Antifungal Activity of this compound
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Fusarium verticillioides | No effect |
| Penicillium digitatum | No effect |
Case Studies
Several case studies have illustrated the potential applications of this compound in clinical settings:
-
Case Study on Wound Infections :
- A clinical trial involving patients with chronic wound infections demonstrated that topical application of this compound significantly reduced microbial load compared to placebo treatments.
-
Case Study on Systemic Infections :
- In a controlled study involving patients with systemic infections caused by resistant bacterial strains, this compound was administered as an adjunct therapy, resulting in improved patient outcomes and reduced hospitalization duration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
